molecular formula C34H38N6O6 B12583316 D-Tryptophyl-D-phenylalanyl-D-alanyl-D-phenylalanylglycine CAS No. 644997-52-4

D-Tryptophyl-D-phenylalanyl-D-alanyl-D-phenylalanylglycine

Cat. No.: B12583316
CAS No.: 644997-52-4
M. Wt: 626.7 g/mol
InChI Key: WIUCHQFWFSFTAV-WTURZTNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Tryptophyl-D-phenylalanyl-D-alanyl-D-phenylalanylglycine is a synthetic peptide compound provided for research applications. This product is intended for use in laboratory investigations, including in vitro assays and biochemical studies. Researchers are exploring its potential mechanisms of action and specific activity, which may involve interaction with various peptide receptors or enzymes. The all-D-amino acid configuration may enhance its stability against proteolytic degradation, making it a valuable tool for studying peptide structure-activity relationships. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All necessary quality control data, including HPLC and MS analysis reports, are available to ensure compound purity and identity for your research requirements.

Properties

CAS No.

644997-52-4

Molecular Formula

C34H38N6O6

Molecular Weight

626.7 g/mol

IUPAC Name

2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetic acid

InChI

InChI=1S/C34H38N6O6/c1-21(31(43)39-28(33(45)37-20-30(41)42)16-22-10-4-2-5-11-22)38-34(46)29(17-23-12-6-3-7-13-23)40-32(44)26(35)18-24-19-36-27-15-9-8-14-25(24)27/h2-15,19,21,26,28-29,36H,16-18,20,35H2,1H3,(H,37,45)(H,38,46)(H,39,43)(H,40,44)(H,41,42)/t21-,26-,28-,29-/m1/s1

InChI Key

WIUCHQFWFSFTAV-WTURZTNBSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Overview:
SPPS is a widely used method for synthesizing peptides, allowing for the sequential addition of amino acids to a growing chain attached to a solid support.

Key Steps:

  • Resin Selection: A suitable resin is chosen based on the desired properties of the final peptide.
  • Amino Acid Coupling: Protected amino acids are coupled to the resin-bound peptide using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
  • Deprotection: After each coupling step, protecting groups are removed to expose the reactive amine or carboxylic acid groups.
  • Cleavage: The final product is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Advantages:

  • High purity and yield
  • Automation potential

Limitations:

  • Requires careful optimization of coupling conditions to prevent side reactions.

Liquid-Phase Synthesis

Overview:
This traditional method involves synthesizing peptides in solution rather than on a solid support.

Key Steps:

Advantages:

  • Simplicity and flexibility in reaction conditions

Limitations:

  • Lower yields compared to SPPS
  • More complex purification processes

Solid-State Synthesis

Overview:
Solid-state synthesis involves the thermal treatment of dipeptides to form cyclic structures or other derivatives.

Key Findings from Research:
A study on dipeptides demonstrated that heating can induce cyclization, leading to diketopiperazines (DKPs) with high yields and stereochemical purity. This method is solvent-free and environmentally friendly, making it an attractive alternative for peptide synthesis.

Method Advantages Limitations
Solid-Phase Synthesis High purity, automation potential Requires optimization
Liquid-Phase Synthesis Simplicity Lower yields
Solid-State Synthesis Environmentally friendly, high yield Limited scalability

Thermal stability plays a crucial role in the preparation of D-Tryptophyl-D-phenylalanyl-D-alanyl-D-phenylalanylglycine. Studies have shown that the thermal stability of dipeptides can vary significantly based on their molecular structure and side chains:

  • Dipeptides with smaller side groups exhibit higher thermal stability.
  • Increased hydrogen bonding within the solid state enhances stability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The tryptophan and phenylalanine residues can undergo oxidation reactions, often leading to the formation of quinone derivatives.

    Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.

    Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the aromatic rings of tryptophan and phenylalanine.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or neutral conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under mild conditions.

    Substitution: Electrophilic aromatic substitution using reagents like nitrating agents (HNO₃) or halogenating agents (Br₂, Cl₂).

Major Products:

    Oxidation: Quinone derivatives of tryptophan and phenylalanine.

    Reduction: Reduced forms of any disulfide bonds.

    Substitution: Nitrated or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry: D-Tryptophyl-D-phenylalanyl-D-alanyl-D-phenylalanylglycine is used as a model compound in peptide chemistry to study peptide bond formation, stability, and interactions.

Biology: In biological research, this peptide is used to investigate protein-protein interactions, enzyme-substrate specificity, and receptor binding studies.

Industry: In the industrial sector, this compound can be used in the development of novel materials, such as hydrogels and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of D-Tryptophyl-D-phenylalanyl-D-alanyl-D-phenylalanylglycine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can mimic natural ligands, binding to receptors and modulating their activity. The pathways involved often include signal transduction cascades, leading to various cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on amino acid composition, stereochemistry, and biological targets. Below is a comparative analysis:

Table 1: Key Features of D-Tryptophyl-D-phenylalanyl-D-alanyl-D-phenylalanylglycine and Analogs

Compound Name Structural Features Stability (t₁/₂) Biological Activity Key References
This compound All-D configuration; aromatic and aliphatic residues Not reported Hypothesized antimicrobial/anti-inflammatory [Inferred]
N-(1-adamantyloxycarbonyl)-D-phenylglycine D-phenylglycine with adamantyl group ~2–3 hours (in vitro) Antibiotic adjuvant
D-Alanine-containing teichoic acids D-alanine esterified to cell wall polymers Stable in membranes Bacterial cell wall modulation
Diphenylamine analogs (e.g., tofenamic acid) Non-peptidic aromatic scaffolds >6 hours Anti-inflammatory/anticancer

Key Findings

Stereochemical Stability: The all-D configuration of the target compound likely enhances resistance to proteolytic degradation compared to L-amino acid peptides. This is analogous to N-(1-adamantyloxycarbonyl)-D-phenylglycine, which showed improved metabolic stability in vitro .

Biological Interactions: While the target compound’s activity remains uncharacterized, D-alanine residues in teichoic acids (e.g., in Lactobacillus casei) are critical for bacterial membrane integrity .

Aromatic Pharmacophores: The D-tryptophan and D-phenylalanine residues mirror the diphenylamine scaffold of tofenamic acid, a non-steroidal anti-inflammatory drug (NSAID). However, tofenamic acid’s planar aromatic structure enables cyclooxygenase inhibition, a mechanism unlikely in the more flexible tetrapeptide .

Synthetic Challenges : The synthesis of D-configured peptides, such as the target compound, requires enantioselective methods. For example, N-(1-adamantyloxycarbonyl)-D-phenylglycine was synthesized using chloroformate activation under alkaline conditions, achieving 70–80% yields . Similar strategies may apply to the tetrapeptide but with added complexity due to multiple chiral centers.

Biological Activity

D-Tryptophyl-D-phenylalanyl-D-alanyl-D-phenylalanylglycine is a synthetic peptide composed of specific D-amino acids. This compound has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and therapeutic applications, supported by data tables and relevant case studies.

Structure and Synthesis

This compound consists of four amino acid residues: tryptophan, phenylalanine, alanine, and glycine. The presence of D-amino acids distinguishes it from naturally occurring peptides, which predominantly feature L-amino acids. The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS), allowing for precise control over the sequence and configuration of the amino acids involved.

Biological Activities

The biological activities of this compound are multifaceted, with implications for drug development and therapeutic applications. Key areas of interest include:

  • Enzyme Inhibition : Similar peptides have demonstrated the ability to inhibit proteolytic enzymes, suggesting that this compound may also exhibit similar inhibitory effects. This could be beneficial in treating conditions related to metabolic disorders and cancer.
  • Cell Signaling Modulation : The compound's structural composition allows it to interact with biological membranes and proteins, potentially influencing cellular signaling pathways. This interaction is crucial for understanding its mechanism of action within biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activities of peptides with similar structures, providing insights into the potential effects of this compound.

  • Inhibition of Enzymatic Activity : Research has shown that dipeptides containing aromatic amino acids can inhibit certain enzymatic activities. For instance, studies on dipeptides like D-Alanylglycine revealed their capacity to modulate enzyme activity, which may extend to our compound of interest .
  • Therapeutic Applications : The unique arrangement of D-amino acids in this peptide may confer distinct biochemical properties that are not present in L-amino acid counterparts. This characteristic opens avenues for developing new therapeutic agents aimed at various diseases, particularly those involving enzyme dysregulation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.

Compound NameStructure DescriptionUnique Features
D-Tryptophyl-D-phenylalanylglycineContains tryptophan instead of alaninePotential neuroactive properties
D-AlanylglycineA simpler dipeptide with one D-alanine and glycineCommonly found in bacterial peptidoglycan
L-AlanylleucineContains L-amino acidsNaturally occurring; different biological activities

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